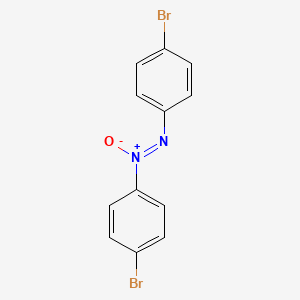

4,4'-Dibromoazoxybenzene

Description

Contextualizing 4,4'-Dibromoazoxybenzene within Azoxy Compounds

Azoxy compounds are a class of organic molecules that contain the functional group R-N=N+(O-)-R'. nih.gov They are formally considered the N-oxides of azo compounds and are known for their intriguing chemical structures and diverse applications. nih.govwikipedia.org

Significance of the Azoxy Functional Group in Chemical Research

The azoxy functional group is a key structural motif in a range of natural products and synthetic compounds, contributing to their biological activities and material properties. nih.govresearchgate.net This functional group is relatively uncommon but is found in several natural products and liquid crystalline compounds. tcu.edu Research has highlighted the importance of azoxy compounds in pharmaceuticals and functional materials. researchgate.netnih.gov Their unique chemical properties have made them a subject of interest in drug development and biotechnology. ontosight.ai The azoxy group can stabilize an attached carbon-centered radical, although the chemistry of the resulting α-azoxy radicals is still being explored. tcu.edu

Structural Characteristics of Azoxybenzene (B3421426) Derivatives

Azoxybenzene derivatives consist of a central azoxy (-N=N(O)-) linkage connecting two benzene (B151609) rings. ontosight.ai These compounds are typically more stable in their trans isomeric form. wikipedia.org X-ray crystallography of azoxybenzene has revealed N-N and N-O bond lengths of 1.24 Å and 1.255 Å, respectively, indicating some double bond character. wikipedia.org The planarity of the molecule can be influenced by substituents on the benzene rings. iucr.orgiucr.org For instance, a search of the Cambridge Structural Database revealed that while many acyclic azoxybenzene moieties have dihedral angles between the phenyl rings of less than 20°, steric effects from substituents can lead to significant deviations from this planarity. iucr.orgiucr.org The electronic effects of substituents also play a crucial role; for example, the electron-releasing nature of methyl groups in hexamethylazoxybenzene leads to increased charge density on the azoxy oxygen compared to unsubstituted azoxybenzene. cdnsciencepub.com

Importance of Halogenation in Aromatic Systems

Halogenation, the introduction of a halogen atom into a compound, is a fundamental process in organic chemistry. fiveable.me In aromatic systems, halogenation, particularly bromination, is a key method for creating versatile intermediates for further synthesis. scirp.org

Role of Bromine Substituents in Chemical Systems

The introduction of bromine atoms into an aromatic ring significantly influences the molecule's reactivity. scirp.org Bromine is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. stackexchange.com However, it is also an ortho-, para-director due to its ability to stabilize the reaction intermediate through resonance. stackexchange.com This dual role is a consequence of the interplay between its strong inductive effect and weaker resonance effect. stackexchange.com The presence of bromine can alter the electronic properties and, consequently, the chemical behavior of the entire molecule. For instance, in electrophilic aromatic substitution reactions, the presence of a bromine substituent slows down the reaction rate compared to unsubstituted benzene. stackexchange.com

Research Trajectories and Contemporary Significance of this compound

Research on this compound and related compounds has explored their synthesis and reactivity. For example, the reaction of this compound with aluminum chloride has been studied, yielding a mixture of products including 4-bromo-4'-chloroazobenzene and 4,4'-dibromoazobenzene (B73510). jst.go.jp The related compound, 4,4'-dibromoazobenzene, has been synthesized and its photoisomerization properties characterized, demonstrating the potential for these types of molecules in applications related to photochromism. researchgate.netbilpubgroup.combilpubgroup.com While specific contemporary research on this compound is not extensively detailed in the provided results, the broader interest in azoxy compounds and halogenated aromatics suggests its potential as a building block in materials science and medicinal chemistry. The ongoing development of new synthetic methods for azoxy compounds, including unsymmetrical derivatives, points to a continuing expansion of their applications. researchgate.netnih.gov

Structure

3D Structure

Properties

IUPAC Name |

(4-bromophenyl)-(4-bromophenyl)imino-oxidoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2N2O/c13-9-1-5-11(6-2-9)15-16(17)12-7-3-10(14)4-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPXUSIUMPSGLFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=[N+](C2=CC=C(C=C2)Br)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401034030 | |

| Record name | 4,4'-Dibromoazoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401034030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215-42-5 | |

| Record name | Diazene, bis(4-bromophenyl)-, 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001215425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dibromoazoxybenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Dibromoazoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401034030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-DIBROMOAZOXYBENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 4,4 Dibromoazoxybenzene

Strategies for Azoxybenzene (B3421426) Formation

The synthesis of azoxybenzenes, including the 4,4'-dibromo derivative, predominantly relies on two opposing yet complementary chemical transformations. The most common and widely studied approach is the partial reduction of corresponding nitroarenes. researchgate.netmdpi.com This method involves the careful selection of reducing agents and catalytic systems to stop the reduction at the azoxy stage, preventing further reduction to azo or amine products. researchgate.net An alternative strategy is the oxidation of a pre-formed azobenzene (B91143) derivative, which directly converts the azo (–N=N–) linkage into the azoxy group.

Reduction of Nitroarene Precursorsmdpi.com

The formation of 4,4'-Dibromoazoxybenzene via the reduction of a nitroarene precursor starts with 4-bromonitrobenzene. This process is a reductive dimerization where two molecules of the nitroarene are condensed. The reaction mechanism is complex, but it is generally understood to proceed through intermediate species such as nitrosobenzenes and hydroxylamines, which condense to form the azoxy linkage. tandfonline.com Achieving high selectivity for the azoxy product is the principal challenge, as over-reduction can easily lead to the formation of 4,4'-dibromoazobenzene (B73510) or 4-bromoaniline (B143363). researchgate.net A variety of reducing systems have been developed to afford this transformation with high yields. mdpi.comnih.gov

Modern synthetic methods heavily favor catalytic approaches to enhance the efficiency and selectivity of nitroarene reduction. These systems are designed to provide milder reaction conditions and greater control over the final product distribution.

Phase transfer catalysis (PTC) has emerged as an effective technique for the synthesis of azoxybenzenes from nitroarenes, particularly when using aqueous or biphasic solvent systems. nih.gov One notable system employs potassium borohydride (B1222165) as the reducing agent in water, with poly(ethylene glycol)-400 (PEG-400) acting as the phase transfer catalyst. researchgate.netnih.gov In this system, the reaction is performed at reflux temperature. nih.gov

The PEG-400 is believed to form a crown ether-like complex with the potassium ions (K⁺) from the potassium borohydride. mdpi.comnih.gov This complex formation facilitates the transfer of the borohydride (BH₄⁻) anion from the aqueous phase to the organic phase (the molten nitroarene substrate), where the reduction takes place. mdpi.comnih.gov This catalytic action significantly accelerates the reaction and improves the yield compared to the uncatalyzed reaction. nih.gov The use of water as a solvent and a non-toxic, biodegradable catalyst like PEG-400 presents a greener and more environmentally benign synthetic route. nih.gov

Metal nanoclusters have garnered significant attention as highly efficient catalysts for a range of organic transformations, including the selective reduction of nitroarenes. researchgate.net Their high surface-area-to-volume ratio and unique electronic properties make them exceptionally active. Both gold (Au) and palladium (Pd) nanoclusters have been successfully employed as catalysts for reducing nitroarenes to azoxybenzenes. researchgate.netrsc.org

For instance, ultrasmall gold nanoclusters supported on mesoporous cerium oxide (CeO₂) have demonstrated high efficiency in converting nitrobenzene (B124822) into azoxybenzene. rsc.orgnih.gov The CeO₂ support is not merely an inert scaffold; its unique mesoporous structure prevents the aggregation of the gold nanoclusters, which is a common cause of catalyst deactivation. rsc.orgnih.gov

Similarly, palladium nanoclusters, generated in situ from the reduction of a palladium salt like Pd(OAc)₂, can catalytically reduce nitroarenes using sodium borohydride. researchgate.net The selectivity of the reaction towards different reduction products (hydroxylamine, azoxy, azo, or amine) can be finely tuned by controlling the catalyst concentration and the amount of reducing agent. researchgate.net These highly active Pd nanoclusters are stabilized by coordination with the nitroarene substrate, which inhibits their aggregation and preserves their catalytic activity. researchgate.net

The electronic nature of the substituents on the aromatic ring of the nitroarene precursor plays a critical role in the efficiency of the reduction to the corresponding azoxybenzene. researchgate.netmdpi.com Studies consistently show that electron-withdrawing groups facilitate the reduction and promote the formation of the azoxy product. mdpi.comnih.gov Conversely, electron-donating groups tend to retard the reaction rate. researchgate.netmdpi.com

The bromine atoms in 4-bromonitrobenzene are electron-withdrawing (by induction), which activates the nitro group towards reduction. This effect makes it a suitable substrate for this transformation. The table below, derived from a study on the reduction of various nitroarenes using potassium borohydride and PEG-400, illustrates this trend. nih.gov

Table 1: Reduction of Substituted Nitroarenes to Azoxybenzenes

| Entry | Nitroarene | Substituent (R) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | p-Chloronitrobenzene | p-Cl | 3 | 88 |

| 2 | p-Bromonitrobenzene | p-Br | 3 | 89 |

| 3 | p-Iodonitrobenzene | p-I | 3 | 87 |

| 4 | m-Chloronitrobenzene | m-Cl | 3 | 85 |

| 5 | Nitrobenzene | H | 5 | 82 |

| 6 | p-Nitrotoluene | p-CH₃ | 15 | 72 |

Data sourced from a study using potassium borohydride in water catalyzed by PEG-400 at reflux temperature. nih.gov

As shown in the table, nitroarenes with electron-withdrawing halogen substituents (Entries 1-4) react relatively quickly and give high yields of the corresponding azoxybenzene. Nitrobenzene itself (Entry 5) reacts more slowly, while substrates with electron-donating methyl (Entry 6) and methoxy (B1213986) (Entry 7) groups show significantly longer reaction times and lower yields. nih.gov

Catalytic Systems for Nitroarene Reduction

Oxidation of Azobenzene Derivativesmdpi.com

An alternative synthetic route to this compound involves the direct oxidation of its corresponding azo precursor, 4,4'-Dibromoazobenzene. This method is conceptually straightforward, involving the introduction of an oxygen atom to one of the nitrogen atoms of the azo bridge (–N=N– → –N=N(O)–).

This transformation typically requires a suitable oxidizing agent. While specific reagents for the oxidation of 4,4'-dibromoazobenzene are detailed in specialized literature, common oxidizing agents used for converting azobenzenes to azoxybenzenes include peroxy acids (like m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid. The choice of oxidant and reaction conditions is crucial to prevent over-oxidation or other side reactions. This synthetic approach is advantageous when the corresponding azobenzene is readily available or more easily synthesized than the nitroarene precursor. The synthesis of 4,4'-dibromoazobenzene itself can be achieved by methods such as the oxidation of 4-bromoaniline. bilpubgroup.com

Peracid-Mediated Oxidation

Peracid-mediated oxidation is a common method for the synthesis of azoxy compounds. This process typically involves the oxidation of the corresponding azobenzene or aniline (B41778) derivative. The reaction of an aniline with a peracid, such as peracetic acid, can lead to the formation of azoxybenzene. cdnsciencepub.com Similarly, azobenzenes can be oxidized to their corresponding azoxybenzenes using peracids. cdnsciencepub.com For instance, the oxidation of halogenated azobenzenes with 30% hydrogen peroxide in glacial acetic acid, which forms peracetic acid in situ, has been shown to be an effective method. cdnsciencepub.com The reaction is generally carried out at elevated temperatures (60-70°C) for an extended period, often 24 hours. cdnsciencepub.com

This method's success is often dependent on the substitution pattern of the azobenzene. Compounds with substituents in the 4,4'-positions, such as 4,4'-dichloroazobenzene, tend to give very good yields. cdnsciencepub.com The general mechanism for peracid oxidation, particularly in the context of the Baeyer-Villiger oxidation, involves the formation of a Criegee intermediate. beilstein-journals.org

| Reactant | Oxidizing Agent | Solvent | Temperature | Time | Product | Yield |

| 4,4'-Dichloroazobenzene | 30% Hydrogen Peroxide | Glacial Acetic Acid | ~65°C | 24 hours | 4,4'-Dichloroazoxybenzene | Good |

Table 1: Example of Peracid-Mediated Oxidation of a Halogenated Azobenzene. cdnsciencepub.com

Hydrogen Peroxide-Mediated Oxidation

Hydrogen peroxide serves as a key oxidant in many synthetic transformations and is considered a green oxidizing agent because its primary byproduct is water. researchgate.netaidic.it It is frequently used in the oxidation of various organic compounds, including thioethers to sulfoxides and in the Dakin oxidation process. wikipedia.org In the context of azoxybenzene synthesis, hydrogen peroxide is often used in conjunction with an acid, like glacial acetic acid, to form a peracid in situ for the oxidation of anilines or azobenzenes. cdnsciencepub.com The oxidation of 4-bromoaniline with hydrogen peroxide in glacial acetic acid is a plausible route to this compound. cdnsciencepub.com

The efficiency of hydrogen peroxide as an oxidant can be significantly enhanced through catalysis. researchgate.net Various catalysts, including scandium triflate, have been shown to mediate hydrogen peroxide oxidation under mild conditions, improving chemoselectivity and yield. organic-chemistry.org For instance, Sc(OTf)3 has been used to mediate the monooxidation of alkyl-aryl sulfides with high efficiency. organic-chemistry.org While direct examples for this compound are not detailed, the principles of catalyzed hydrogen peroxide oxidation are broadly applicable.

| Reactant | Oxidant System | Conditions | Product | Key Feature |

| Aniline/Azobenzene | H₂O₂ / Glacial Acetic Acid | 60-70°C, 24h | Azoxybenzene | In situ peracid formation |

| Alkyl-aryl sulfides | H₂O₂ / Sc(OTf)₃ | Mild, neutral | Sulfoxides | High chemoselectivity |

Table 2: Overview of Hydrogen Peroxide-Mediated Oxidation Systems.

Direct Halogenation of Azoxybenzene

The direct bromination of azoxybenzene is another synthetic route to obtain this compound. This method involves the electrophilic substitution of bromine onto the aromatic rings of the azoxybenzene molecule.

Direct halogenation of aromatic compounds can present several challenges. The use of molecular bromine (Br₂), a toxic and corrosive reagent, poses significant safety risks. nih.gov The reaction can also be difficult to control, potentially leading to over-bromination or the formation of isomeric byproducts. The azoxy group is an ortho-, para-directing group, which can lead to a mixture of products.

To mitigate these challenges, alternative brominating agents and catalytic systems are often employed. For instance, the direct bromination of nitrosoarenes, which are related to azoxybenzenes, has been achieved with high para-selectivity using copper(II) bromide under mild conditions. acs.org This suggests that metal-catalyzed approaches could offer a more controlled route for the halogenation of azoxybenzene. The reaction mechanism for bromination can be complex; in the case of nitrosoarenes, it is proposed to proceed through an intermediate formed by the addition of HBr across the N-O bond. acs.org

Advanced Synthetic Approaches and Green Chemistry Principles

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic methods. This has led to the exploration of solvent-free reactions and photochemical routes for the synthesis of azoxy compounds.

Solvent-Free Synthesis Methodologies

Solvent-free synthesis, a key principle of green chemistry, aims to reduce or eliminate the use of volatile organic compounds (VOCs) that are often hazardous to human health and the environment. ijrap.netdergipark.org.tr These reactions can be carried out by simply mixing the neat reactants, sometimes with the aid of grinding (mechanochemistry) or by adsorbing the reactants onto a solid mineral support. researchgate.netrsc.org

Solvent-free methods offer several advantages, including reduced pollution, lower costs, and often, enhanced reaction rates and easier work-up procedures. ijrap.netresearchgate.net Microwave irradiation is frequently coupled with solvent-free conditions to further accelerate reactions. cem.com While a specific solvent-free synthesis for this compound is not explicitly detailed in the provided context, the successful application of these techniques to a wide range of organic reactions, such as the synthesis of chalcones and 1,4-diazabutadienes, suggests their potential applicability. ijrap.netrsc.org

| Reaction Type | Conditions | Advantages |

| Aldol Condensation | Grinding reactants with a catalyst | High yield, minimal waste, no reaction solvent |

| 1,4-Diazabutadiene Synthesis | Ultrasound irradiation of neat reactants | Shorter reaction time, high yield, no solvent |

Table 3: Examples of Solvent-Free Synthetic Methods.

Photochemical Routes in Azoxy Compound Synthesis

Photochemical synthesis utilizes light to initiate chemical reactions, often providing a mild and selective alternative to traditional thermal methods. numberanalytics.com A direct photochemical method for the synthesis of azoxybenzene and its derivatives from nitrobenzene precursors has been reported. nih.govresearchgate.net This one-pot reaction is conducted at room temperature, is catalyst- and additive-free, and can be performed under an air atmosphere, making it an efficient and green pathway. nih.govresearchgate.net

The process involves the irradiation of a nitrobenzene solution, leading to the homocoupling of nitroarene building blocks to form the azoxy linkage. nih.govrsc.org This method has been shown to be effective for a variety of substituted nitrobenzenes, with good yields typically obtained for para- and meta-substituted substrates. nih.govresearchgate.net However, a potential side reaction is the photochemical Wallach rearrangement of the newly formed azoxybenzenes into ortho-hydroxyazoxybenzenes, which is more pronounced with certain ortho-halogenated nitrobenzenes. nih.govresearchgate.netchemrxiv.org

| Precursor | Conditions | Key Features | Potential Side Reaction |

| Nitrobenzenes | Room temperature, under air, light irradiation (e.g., 365 nm) | One-pot, catalyst-free, additive-free, green pathway | Photochemical Wallach rearrangement |

Table 4: Characteristics of Photochemical Synthesis of Azoxybenzenes. nih.govresearchgate.net

This approach represents a significant advancement in the synthesis of azoxy compounds, aligning with the principles of green chemistry by minimizing waste and avoiding harsh reagents and conditions. nih.govresearchgate.net

Visible Light-Mediated Synthesis of Azoxy Compounds

A significant advancement in the synthesis of azoxy compounds is the use of visible light photocatalysis, which offers a greener alternative to traditional methods that often require harsh conditions. rsc.orgresearchgate.net This approach can selectively transform nitroaromatics into the corresponding azoxy compounds under mild conditions. rsc.org

One effective photocatalytic system utilizes supported silver-copper (B78288) (Ag-Cu) alloy nanoparticles. rsc.orgresearchgate.net These nanoparticles absorb visible light, which excites hot-electrons through a localized surface plasmon resonance (LSPR) effect. rsc.orgresearchgate.net These excited electrons then activate the reactant molecules adsorbed on the nanoparticle surface, driving the reaction. rsc.orgresearchgate.net The selectivity of the reaction can be manipulated by tuning the wavelength of the incident light, allowing for controlled synthesis of either azoxybenzene or aniline. rsc.orgresearchgate.net

Another method involves the use of graphitic carbon nitride (g-C3N4) as an inexpensive and efficient photocatalyst for the selective synthesis of azoxy-aromatic compounds from nitroaromatics under blue (450nm) or purple (410nm) light. au.dk Furthermore, unsymmetrical azoxy compounds can be synthesized by reacting nitroso arenes with iminoiodinanes under visible light irradiation, which generates a triplet nitrene that is subsequently trapped by the nitroso arene. researchgate.net This process proceeds at room temperature without the need for additional photoredox catalysts. researchgate.net

Radical Precursors in Azoxy Compound Synthesis

Radical chemistry provides another modern avenue for synthesizing complex molecules. Certain azoxy compounds can themselves serve as radical precursors for further functionalization. researchgate.net For instance, sulfonyl-protected azoxy compounds, synthesized from nitroso compounds and iminoiodinanes, can be used in reactions where the entire azoxy group is transferred. researchgate.net These reactions can achieve C(sp³)-H functionalization of ethers or 1,2-difunctionalization of vinyl ethers. researchgate.net

The development of building blocks that already contain N-N and N-O bonds is another strategy. mdpi.com Ammonium (B1175870) dinitramide, for example, has been proposed as an efficient reagent for the electrochemical construction of the nitro-NNO-azoxy group from nitrosoarenes, a process that can involve radical intermediates. mdpi.com Organic compounds with weak N-O bonds are often used as precursors for free radicals in selective synthetic transformations. mdpi.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of this compound and other substituted azoxy compounds. Key parameters that are frequently adjusted include the choice of solvent, catalyst composition, reaction time, and temperature. researchgate.netscielo.br

In visible light-mediated synthesis using Ag-Cu alloy nanoparticles, the molar ratio of the metals in the catalyst is critical. rsc.orgresearchgate.net A catalyst with an Ag-Cu molar ratio of 4:1 was found to exhibit the optimal performance for transforming nitrobenzene to azoxybenzene. rsc.orgresearchgate.net The choice of solvent also significantly impacts yield; for the synthesis of sulfonyl-protected azoxy compounds, dichloromethane (B109758) (DCM) was found to be superior to other solvents like DMSO, acetonitrile, DMF, or THF. researchgate.net

Reaction time is another variable that requires optimization to prevent the formation of undesired byproducts from extended reaction periods. scielo.br For instance, in certain silver(I)-promoted oxidative coupling reactions, reducing the reaction time from 20 hours to 4 hours was possible without a significant loss of conversion or selectivity. scielo.br In electrochemical methods, the applied potential is a key factor in determining the product, allowing for selective synthesis of azoxy, azo, or amino-aromatics. nih.gov

The following table summarizes the optimization of conditions for a visible light-mediated synthesis of a sulfonyl-protected azoxy compound. researchgate.net

Table 1: Optimization of Reaction Conditions

| Entry | Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| 1 | DMSO/MeCN/DMF/1,4-dioxane | 34 / 77 / 74 / 58 | 2 |

| 2 | DCM | 92 | 2 |

| 3 | DCM (in dark) | 24 / 61 | 2 / 6 |

Data derived from a study on the synthesis of sulfonyl-protected azoxy compounds under blue light irradiation. researchgate.net

Challenges in the Synthesis of Substituted Azoxy Compounds

The synthesis of substituted azoxy compounds like this compound is not without its challenges. A primary difficulty is controlling the product selectivity. rsc.org The reduction of nitroaromatics, for example, can proceed through multiple steps, and it can be difficult to stop the reaction at the azoxy stage, preventing over-reduction to the thermodynamically favored azo compounds or anilines. rsc.orgresearchgate.netnih.gov

The synthesis of unsymmetrically substituted azoxy compounds presents a particular challenge. researchgate.netnih.gov Many traditional methods are better suited for creating symmetrical molecules, and specialized strategies are needed to produce asymmetrical products with good yields. researchgate.netorganic-chemistry.org The electronic properties of the substituents on the aromatic rings also play a significant role. researchgate.netorganic-chemistry.org Electron-withdrawing groups on nitrosobenzenes can enhance reactivity in reductive dimerization, while electron-donating groups tend to slow the reaction down. organic-chemistry.org Conversely, in other synthetic routes, nitroso compounds bearing electron-rich aromatic substituents may fail to react to form the desired azoxy compound. researchgate.net

Furthermore, the synthesis can be complicated by the formation of complex mixtures of byproducts, which necessitates difficult purification steps. mdpi.com For example, in the electrochemical synthesis using ammonium dinitramide, the formation of nitrobenzene and azoxybenzene as side products was observed alongside the target compound. mdpi.com Finding reaction conditions that are selective for one bromine atom substitution over another in di-halogenated systems also requires careful optimization to avoid mixtures of mono- and di-substituted products. mdpi.com

Chemical Reactivity and Transformation Mechanisms of 4,4 Dibromoazoxybenzene

Intramolecular and Intermolecular Reactions of the Azoxy Group

The chemical behavior of 4,4'-Dibromoazoxybenzene is largely dictated by the reactivity of its central azoxy functional group. This group can undergo a variety of intramolecular and intermolecular reactions, leading to a range of transformation products. These reactions are primarily centered around redox transformations and acid-catalyzed rearrangements.

Redox Transformations

The nitrogen atoms in the azoxy group of this compound can exist in different oxidation states, making the compound susceptible to both oxidation and reduction reactions. These transformations are key to the synthesis of various derivatives.

Oxidation Reactions

The oxidation of the azoxy group in this compound is a challenging transformation. The nitrogen atom is already in a relatively high oxidation state, and forcing the addition of another oxygen atom or further increasing the oxidation state requires potent oxidizing agents and specific reaction conditions.

While specific studies on the oxidation of this compound are not extensively detailed in the available literature, general principles of azoxybenzene (B3421426) chemistry suggest that strong oxidants like peroxy acids or potassium permanganate under harsh conditions could potentially lead to cleavage of the N=N bond or oxidation of the aromatic rings, though these are generally considered side reactions rather than a controlled transformation of the azoxy group itself. The presence of the electron-withdrawing bromine atoms on the phenyl rings would further deactivate the system towards oxidative processes.

Reduction to Azo and Amine Compounds

The reduction of this compound is a more commonly explored transformation, providing synthetic routes to the corresponding azo and amine compounds. The course of the reduction is highly dependent on the choice of reducing agent and the reaction conditions.

Mild reducing agents can selectively remove the oxygen atom of the azoxy group to yield the corresponding azo compound, 4,4'-Dibromoazobenzene (B73510). This transformation retains the dinitrogen linkage. More vigorous reduction conditions, however, can lead to the complete cleavage of the nitrogen-nitrogen double bond, resulting in the formation of the corresponding aromatic amine, 4-bromoaniline (B143363).

Catalytic hydrogenation is a widely employed method for the reduction of azoxy compounds. The choice of catalyst, solvent, temperature, and hydrogen pressure can be tuned to favor the formation of either the azo or the amine product. For instance, catalytic hydrogenation of azoxy compounds in the presence of a nickel catalyst can yield hydrazobenzenes, which can be further converted to amines under more forceful conditions of higher temperature and pressure.

Table 1: Selected Reduction Methods for Azoxyarenes

| Reducing System | Product(s) | Notes |

| Aluminium/Hydrazine Hydrate | Azoarenes or Hydrazoarenes | Product selectivity can be controlled. bilpubgroup.com |

| Catalytic Hydrogenation (e.g., Ni catalyst) | Hydrazoarenes, Anilines | Product depends on reaction temperature and pressure. |

Wallach Rearrangement and Related Transformations

The Wallach rearrangement is a classic acid-catalyzed reaction of azoxybenzenes that leads to the formation of hydroxyazobenzene derivatives. This reaction is a significant transformation for this compound, providing a pathway to introduce a hydroxyl group onto one of the aromatic rings.

Acid-Catalyzed Rearrangements

The Wallach rearrangement of this compound is initiated by the action of a strong acid, typically concentrated sulfuric acid. wikipedia.orgchemeurope.com The mechanism is believed to involve the protonation of the oxygen atom of the azoxy group. wikipedia.orgchemeurope.com Kinetic studies on azoxybenzene and its derivatives have shown that the reaction rate is dependent on the acid concentration, suggesting the involvement of protons in the rate-determining step. cdnsciencepub.com

A key intermediate proposed in the Wallach rearrangement is a dicationic species, which is formed by the loss of water after the initial protonation steps. wikipedia.orgchemeurope.com This highly electrophilic intermediate is then susceptible to nucleophilic attack by water or the conjugate base of the acid. Isotopic labeling studies have confirmed that the oxygen atom of the resulting hydroxyl group comes from the solvent and not from the original azoxy group. chemeurope.com

Mechanism of the Wallach Rearrangement

Protonation: The azoxy oxygen is protonated by the strong acid. A second protonation on the nitrogen atom can also occur.

Dehydration: A molecule of water is eliminated, forming a dicationic intermediate.

Nucleophilic Attack: A nucleophile (e.g., H₂O or HSO₄⁻) attacks one of the para-positions of the aromatic rings.

Rearomatization: The intermediate rearomatizes by losing a proton to form the final hydroxyazobenzene product.

Formation of Hydroxyazobenzene Derivatives

In the case of this compound, the Wallach rearrangement is expected to yield a para-hydroxy substituted product. Due to the symmetrical nature of the starting material, the hydroxyl group can add to the para-position of either phenyl ring, leading to the formation of 4-bromo-4'-hydroxyazobenzene. chemblink.com

The reaction conditions, particularly the strength of the acid and the temperature, can influence the yield and the potential formation of any side products. The presence of the two bromine atoms at the para positions of this compound means that the incoming hydroxyl group will be directed to an ortho or meta position if the para position is blocked, though this is not the case here.

Table 2: Products of the Wallach Rearrangement of Substituted Azoxybenzenes

| Starting Material | Product |

| Azoxybenzene | p-Hydroxyazobenzene wikipedia.orgchemeurope.com |

| This compound | 4-Bromo-4'-hydroxyazobenzene chemblink.com |

Reactivity of Bromine Substituents

The bromine atoms on the this compound molecule are the primary sites of reactivity, serving as versatile handles for a range of chemical transformations. Their presence on the aromatic rings dictates the molecule's susceptibility to substitution and coupling reactions, enabling its use as a precursor for more complex structures.

The reactivity of the aryl-bromine bond in this compound is central to its chemical behavior. The bromine atoms can be replaced by nucleophiles or can direct the substitution of other hydrogen atoms on the aromatic ring by electrophiles.

Nucleophilic Aromatic Substitution (SNAr): In nucleophilic aromatic substitution, a nucleophile displaces the bromide leaving group from the aromatic ring. This reaction is generally facilitated by the presence of electron-withdrawing groups on the ring, which stabilize the negatively charged intermediate (Meisenheimer complex). nih.gov In this compound, the azoxy group and the bromine atom itself have electron-withdrawing inductive effects that can promote this type of reaction, particularly under forcing conditions or with strong nucleophiles. For instance, studies on analogous compounds like 4-bromo-5-nitrophthalodinitrile have shown that the bromine atom can be displaced by nucleophiles. researchgate.net

Electrophilic Aromatic Substitution (EAS): Electrophilic aromatic substitution involves the replacement of a hydrogen atom on the benzene (B151609) ring with an electrophile. makingmolecules.comminia.edu.eg The existing substituents on the ring—in this case, the bromine atom and the azoxy group—determine the rate and position of the new substitution. Halogens like bromine are known to be deactivating yet ortho, para-directing. makingmolecules.comstudymind.co.uk Since the para position is already occupied by the azoxy linkage, incoming electrophiles are directed to the positions ortho to the bromine atoms (i.e., positions 3, 5, 3', and 5'). The general mechanism proceeds in two steps: the initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. msu.edulibretexts.orgkhanacademy.org

| Substituent Group | Effect on Ring Reactivity | Directing Influence |

|---|---|---|

| -Br (Bromo) | Deactivating | Ortho, Para |

| -N=N(O)- (Azoxy) | Deactivating | Meta (relative to its point of attachment) |

The carbon-bromine bonds in this compound are ideal substrates for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools in synthetic organic chemistry for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.com

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. beilstein-journals.orgnih.gov This would allow for the synthesis of 4,4'-diarylazoxybenzenes.

Stille Coupling: In this reaction, the aryl bromide is coupled with an organostannane (organotin) reagent. youtube.comnih.gov It is highly versatile and tolerant of many functional groups.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. beilstein-journals.org This would yield 4,4'-dialkynylazoxybenzene derivatives.

These cross-coupling methods provide a robust platform for elaborating the core structure of this compound, enabling the synthesis of a wide array of derivatives. semanticscholar.org

Mechanisms of Reactivity

The bromine substituents exert a significant influence on the reactivity of the aromatic rings through a combination of inductive and resonance effects. rsc.org

Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the benzene ring through the sigma bond. This inductive effect deactivates the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted benzene. studymind.co.ukmsu.edu

Resonance Effect (+R): The lone pairs of electrons on the bromine atom can be delocalized into the π-system of the benzene ring. This resonance effect increases the electron density at the ortho and para positions. studymind.co.uk

| Electronic Effect | Description | Impact on Reactivity |

|---|---|---|

| Inductive Effect (-I) | Withdrawal of electron density from the ring via the σ-bond. | Deactivates the ring towards electrophilic attack. |

| Resonance Effect (+R) | Donation of lone-pair electron density to the ring via the π-system. | Activates the ortho and para positions; directs incoming electrophiles. |

While many reactions of azoxybenzenes proceed through ionic mechanisms, radical pathways can also be involved, particularly in their synthesis or under specific reaction conditions. The formation of azoxybenzenes from the reductive dimerization of nitrosobenzenes, for example, has been proposed to proceed via a radical mechanism. nih.gov Similarly, the photochemical reduction of azoxybenzene to azobenzene (B91143) is a known process that can involve radical intermediates. researchgate.net

However, the azoxy functional group itself is generally stable and not prone to direct attack by radicals. researchgate.net Studies on azoxyalkanes have shown them to be stable to heat and light, suggesting the N-N(O) core is robust. researchgate.net Nevertheless, the presence of bromine atoms introduces the possibility of reactions involving bromine radicals (Br•), which are highly reactive species that can be generated under certain oxidative or photolytic conditions. nih.gov These reactive bromine species can participate in complex reaction cascades, though their specific role in the transformation of this compound is not extensively detailed in the literature.

Derivatization Strategies and Functional Group Transformations

The bromine atoms in this compound are the key to its derivatization, acting as versatile leaving groups for a variety of functional group transformations. semanticscholar.org The primary strategies for creating derivatives hinge on the reactivity discussed previously.

Palladium-Catalyzed Cross-Coupling: This is arguably the most powerful strategy for derivatization. By employing Suzuki, Stille, Sonogashira, or other cross-coupling reactions, the bromine atoms can be replaced with a vast array of substituents, including alkyl, alkenyl, alkynyl, aryl, and heteroaryl groups. This allows for the systematic modification of the electronic and steric properties of the molecule. nih.govnih.gov

Nucleophilic Aromatic Substitution (SNAr): The bromine atoms can be substituted by various nucleophiles, such as alkoxides, thiolates, and amines, to introduce new functional groups. These reactions typically require elevated temperatures or the use of a strong base to proceed efficiently. This method allows for the introduction of heteroatom linkages at the 4 and 4' positions. researchgate.netnih.gov

By leveraging these transformation strategies, this compound serves as a valuable building block for the synthesis of a diverse library of disubstituted azoxybenzene compounds with tailored properties for various applications.

Advanced Characterization and Structural Elucidation of 4,4 Dibromoazoxybenzene

Spectroscopic Analysis Methodologies

Spectroscopic techniques are fundamental in determining the molecular structure of 4,4'-Dibromoazoxybenzene by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound. bu.edu In the ¹H NMR spectrum, the protons on the aromatic rings exhibit characteristic chemical shifts. For the related compound p-dibromobenzene, a singlet is observed at approximately 7.2-7.3 ppm, indicating the chemical equivalence of the four aromatic protons. chemicalbook.com For this compound, the asymmetry introduced by the azoxy group would lead to a more complex splitting pattern, likely appearing as two sets of doublets for the non-equivalent aromatic protons.

¹³C NMR spectroscopy provides further detail on the carbon skeleton. The spectrum would show distinct signals for the bromine-substituted carbons and the other aromatic carbons, with their chemical shifts influenced by the electron-withdrawing nature of the bromine atoms and the azoxy functional group.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | 7.4 - 7.8 | m |

| ¹³C | 123 - 150 | - |

Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds. mvpsvktcollege.ac.iniitd.ac.in The IR spectrum of this compound is characterized by several key absorption bands. jasco-global.com The presence of the aromatic rings is confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The N=N stretching vibration of the azoxy group is expected to produce a weak to medium intensity band around 1440-1460 cm⁻¹. The C-Br stretching vibration will be observed at lower wavenumbers, generally in the 500-600 cm⁻¹ range.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Azoxy N=N | Stretch | 1440 - 1460 |

| C-Br | Stretch | 500 - 600 |

UV-Vis Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. msu.eduunchainedlabs.com The absorption of UV or visible light excites electrons from lower to higher energy orbitals. Aromatic compounds typically exhibit strong absorption bands in the UV region. libretexts.org For this compound, the extended conjugation involving the two phenyl rings and the central azoxy group is expected to result in absorption maxima at longer wavelengths compared to benzene (B151609). The electronic spectrum will likely show characteristic π → π* and n → π* transitions. The exact position and intensity of these bands can be influenced by the solvent polarity. researchgate.net

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Transition Type | Expected Wavelength Range (nm) |

| π → π | 250 - 350 |

| n → π | 350 - 450 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and analyzing the fragmentation pattern of this compound, which aids in its structural confirmation. jeolusa.com The mass spectrum will show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule (C₁₂H₈Br₂N₂O). Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak, with contributions from the major isotopes ⁷⁹Br and ⁸¹Br. Fragmentation of the molecular ion can provide further structural information, with common fragmentation pathways including the loss of N₂O, Br, and bromophenyl radicals.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (relative to ⁷⁹Br) | Description |

| [C₁₂H₈Br₂N₂O]⁺ | 356 | Molecular Ion (M⁺) |

| [C₁₂H₈Br₂]⁺ | 312 | Loss of N₂O |

| [C₆H₄BrN₂O]⁺ | 200 | Loss of C₆H₄Br |

| [C₆H₄Br]⁺ | 155 | Bromophenyl cation |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govwikipedia.org A single crystal X-ray diffraction study of this compound provides detailed information about its molecular geometry, including bond lengths, bond angles, and intermolecular interactions in the solid state. acs.org

Conformation and Torsion Angles

Table 5: Key Torsion Angles in this compound

| Torsion Angle Definition | Description |

| C-C-N=N | Defines the orientation of the phenyl ring relative to the azoxy group. |

| C-N=N-C | Defines the relative orientation of the two phenyl rings. |

| C-N-N=O | Describes the geometry around the azoxy nitrogen atoms. |

Crystal Packing and Intermolecular Interactions

The primary intermolecular interactions expected to play a significant role in the crystal packing of this compound are halogen bonds and π-π stacking interactions, which are common in halogenated aromatic compounds. iucr.orgmdpi.com

Crystallographic Data

The foundational crystallographic data for this compound, as determined by X-ray diffraction, are presented below. iucr.org

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ or Pc |

| a | 4.01 Å |

| b | 6.13 Å |

| c | 26.9 Å |

| β | 111° |

| Volume (V) | 619.1 ų |

| Molecules per cell (Z) | 2 |

| Data sourced from J. Phys. Chem. 1958, 62, 8, 1018–1020 iucr.org |

Halogen Bonding

Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (in this case, bromine) and a nucleophilic site on an adjacent molecule. acs.orgacs.org In this compound, the bromine atoms are potential halogen bond donors. These interactions, denoted as C–Br···Y (where Y can be an oxygen or another bromine atom), are crucial in directing the assembly of molecules in the crystal. The strength and geometry of these bonds are influenced by the electron-withdrawing nature of the aromatic ring, which enhances the electrophilic character of the bromine atoms. mdpi.com Studies on similar dibrominated aromatic compounds have highlighted the prevalence of Br···Br and other halogen-centric contacts in their crystal packing. mdpi.comnih.gov

π-π Stacking Interactions

Computational and Theoretical Investigations of 4,4 Dibromoazoxybenzene

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for elucidating the fundamental characteristics of molecules. acs.org These methods, grounded in the principles of quantum mechanics, can predict a wide range of properties, from electronic structure to reaction energetics, offering a microscopic view that complements experimental findings. irjweb.com

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. nih.govjmaterenvironsci.com

Other reactivity descriptors can also be calculated using DFT, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). scielo.org.mxnih.govnih.govscirp.org These global reactivity descriptors provide quantitative measures of a molecule's tendency to accept or donate electrons in a reaction. jmcs.org.mx The molecular electrostatic potential (MEP) map is another valuable output, which visualizes the charge distribution and helps identify sites susceptible to electrophilic or nucleophilic attack. irjweb.comscirp.org

Table 1: Representative DFT-Calculated Electronic Properties for an Aromatic Azoxy Compound This table presents hypothetical, yet representative, values for a molecule like 4,4'-Dibromoazoxybenzene based on typical DFT calculation results for similar compounds.

| Property | Calculated Value | Unit |

| HOMO Energy | -6.85 | eV |

| LUMO Energy | -1.95 | eV |

| HOMO-LUMO Gap (ΔE) | 4.90 | eV |

| Electronegativity (χ) | 4.40 | eV |

| Chemical Hardness (η) | 2.45 | eV |

| Electrophilicity Index (ω) | 3.94 | eV |

Predicting Reaction Pathways and Energetics

Theoretical calculations are instrumental in mapping out potential reaction pathways and determining their energetic feasibility. sioc-journal.cnscirp.org By calculating the energies of reactants, transition states, and products, chemists can predict the most likely mechanism for a given transformation. mdpi.com This is particularly relevant for understanding reactions involving the azoxybenzene (B3421426) core, such as the Wallach rearrangement.

The Wallach rearrangement is a classic acid-catalyzed reaction of azoxybenzenes that yields hydroxyazobenzenes. beilstein-journals.orgresearchgate.net Computational studies have been employed to investigate the mechanism, which is believed to proceed through a dicationic intermediate. mdpi.comcdnsciencepub.com Theoretical calculations can model the energetics of the protonation steps, the formation of this key intermediate, and the subsequent nucleophilic attack by water to form the final product. beilstein-journals.org

Similarly, the Baeyer-Mills reaction, used to synthesize azobenzenes, can sometimes produce azoxybenzenes as an undesired byproduct. nih.govresearchgate.net Computational modeling helps to understand the electronic factors that dictate the competition between the formation of the desired azo product and the azoxy byproduct, for instance, by calculating the oxidation potentials of the aniline (B41778) reactants. nih.gov These calculations can predict how substituents on the aromatic rings will influence reaction outcomes, providing a powerful tool for optimizing synthetic strategies. researchgate.net

Table 2: Representative Calculated Energetics for a Hypothetical Reaction Step (e.g., Intermediate Formation) This table provides illustrative energy values for a single step in a reaction pathway, such as the Wallach Rearrangement.

| Species | Relative Energy (ΔE) | Unit |

| Reactant (Protonated Azoxybenzene) | 0.0 | kcal/mol |

| Transition State | +15.5 | kcal/mol |

| Intermediate (Dicationic Species) | +5.2 | kcal/mol |

Modeling of Substituent Effects

Substituents on an aromatic ring can dramatically alter its electronic properties and reactivity. rsc.orgchemrxiv.org Modeling these effects is crucial for understanding the specific behavior of this compound compared to its parent compound, azoxybenzene.

Impact of Bromine on Electronic Properties

The bromine atoms at the para positions of this compound exert a significant influence on the molecule's electronic structure through a combination of two opposing effects: the inductive effect and the resonance effect. libretexts.org

Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the benzene (B151609) ring through the sigma (σ) bond. libretexts.org This is an electron-withdrawing effect that tends to deactivate the ring towards electrophilic attack. pressbooks.pub

Resonance Effect (+R): The bromine atom possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the π-system of the benzene ring. libretexts.org This is an electron-donating effect that increases electron density on the ring, particularly at the ortho and para positions. pressbooks.pub

Steric Hindrance Considerations

Steric hindrance refers to the non-bonding interactions that arise when atoms or groups are forced into close proximity, leading to repulsive forces. khanacademy.org In this compound, the primary consideration for steric hindrance involves the potential for twisting of the phenyl rings relative to the central azoxy group.

While the bromine atoms are in the para positions and thus distant from the azoxy bridge, they can still influence intermolecular interactions and the molecule's ability to pack in a crystal lattice. researchgate.net In related substituted azoxybenzenes, substituents in the ortho positions (2,2') have been shown to cause significant steric hindrance, forcing the phenyl rings to twist out of planarity. cdnsciencepub.com This twisting disrupts the π-conjugation across the molecule. cdnsciencepub.com

For this compound, the steric hindrance is less pronounced than in ortho-substituted analogues. wikipedia.org However, computational modeling can be used to determine the preferred conformation, including the dihedral angles between the phenyl rings and the azoxy plane. researchgate.net Even minor deviations from planarity caused by the bulky bromine atoms can affect the molecule's electronic properties, such as the extent of π-electron delocalization and the HOMO-LUMO gap. researchgate.net Theoretical models can also predict how steric hindrance might affect the approach of a reactant, potentially influencing the regioselectivity of reactions such as the Wallach rearrangement. researchgate.netresearchgate.net

Advanced Applications of 4,4 Dibromoazoxybenzene in Materials Science and Photochemistry

Materials Science Applications

Polymer Composites

There is a notable absence of research detailing the use of 4,4'-Dibromoazoxybenzene as an additive in polymer composites. Consequently, no data exists to substantiate its role in the enhancement of mechanical properties or the improvement of thermal stability in such materials. Scientific studies focusing on polymer composites have explored a variety of other additives to achieve these enhancements, but this compound has not been identified as a compound of interest in this context.

No research findings currently demonstrate the effect of this compound on the mechanical properties of polymer composites.

There is no available data or scientific literature to support the application of this compound for the improvement of thermal stability in polymer composites.

Nanomaterial Precursors

The potential of this compound as a precursor for the synthesis of nanomaterials, such as metal-organic frameworks, remains an unexplored area of research. The synthesis and characterization of materials derived from this specific compound have not been reported in the context of creating porous frameworks for technological applications.

No published studies have utilized this compound in the fabrication of metal-organic frameworks.

As there are no known MOFs derived from this compound, there is consequently no information regarding their potential applications in gas storage and separation technologies.

Based on a comprehensive search of available scientific literature, there is no information on the application of the chemical compound This compound in the fields of organic electronics, specifically in Organic Photovoltaics (OPVs) and Organic Light-Emitting Diodes (OLEDs), as outlined in the requested article structure.

The primary research areas where this compound and other azoxybenzene (B3421426) derivatives are discussed include their synthesis, photochemical properties such as photoisomerization, and their potential applications in liquid crystals. However, a thorough investigation found no studies, data, or discussions related to the specific subsections requested:

Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

Role of Thermal Stability in Device Performance

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information. The compound does not appear to be a material of interest or application in the advanced areas of materials science and photochemistry specified in the prompt.

Photochemistry of this compound

The photochemical behavior of this compound is a critical aspect of its advanced applications, particularly in materials science. The interaction of this molecule with light governs both its stability and its potential for creating photoresponsive systems. The presence of the azoxy group, in conjunction with the bromine substituents, dictates the electronic transitions and subsequent photochemical pathways that the molecule can undergo upon irradiation.

Photostability Considerations

Upon absorption of ultraviolet (UV) light, azoxybenzenes can undergo several transformations. The primary photochemical events include:

Photoisomerization: Similar to azobenzenes, azoxybenzenes can undergo a reversible trans-cis isomerization. However, the efficiency of this process can be influenced by the presence of the oxygen atom on the diazene (B1210634) bridge.

Photoreduction: Irradiation, particularly in the presence of a sensitizer, can lead to the reduction of the azoxy group to an azo group, forming 4,4'-Dibromoazobenzene (B73510). This process is thought to proceed from the excited triplet state of the azoxybenzene molecule.

Photorearrangement: Azoxybenzenes are also known to undergo rearrangement to form hydroxyazobenzenes upon irradiation. In the case of this compound, this could potentially lead to the formation of 2-hydroxy-4,4'-dibromoazobenzene. This rearrangement is believed to originate from the excited singlet state.

The presence of the electron-withdrawing bromine atoms at the para positions can influence the photostability. Halogen substituents can introduce "heavy atom" effects, which may promote intersystem crossing to the triplet state. This could potentially enhance the rate of photoreduction. Furthermore, the C-Br bond itself can be susceptible to photolytic cleavage under certain conditions, leading to further degradation pathways.

| Photochemical Process | Excited State Precursor (Inferred) | Potential Product from this compound |

| trans-cis Isomerization | Singlet/Triplet | cis-4,4'-Dibromoazoxybenzene |

| Photoreduction | Triplet | 4,4'-Dibromoazobenzene |

| Photorearrangement | Singlet | 2-Hydroxy-4,4'-dibromoazobenzene |

| Photodegradation | Various | Brominated aromatic fragments |

Potential for Photoresponsive Materials

The ability of this compound to undergo photoisomerization is the key to its potential in the development of photoresponsive materials. This process involves a significant change in molecular geometry, from a relatively linear and planar trans isomer to a more bent and bulky cis isomer. This molecular-level change can be harnessed to induce macroscopic changes in a material.

The photoisomerization of the closely related compound, 4,4'-dibromoazobenzene, has been studied and provides a good model for the expected behavior of this compound. Upon irradiation with UV light, the trans isomer of 4,4'-dibromoazobenzene exhibits a decrease in its absorption peak around 343 nm, with a corresponding increase in the absorption peak of the cis isomer around 435 nm. This reversible transformation allows for the modulation of a material's properties, such as its shape, color, or refractive index, using light as an external stimulus.

| Isomer | Absorption Maximum (λmax) of 4,4'-Dibromoazobenzene |

| trans | ~343 nm |

| cis | ~435 nm |

The incorporation of this compound moieties into polymer backbones or as side chains can lead to the creation of photoresponsive polymers. The isomerization of the azoxybenzene units can induce conformational changes in the polymer chains, leading to effects such as:

Photomechanical Actuation: Light-induced contraction or expansion of the polymer material.

Photo-orientation: Alignment of the molecules in response to polarized light, leading to birefringence.

Photoswitchable Surfaces: Changes in surface properties like wettability or adhesion.

The bromine substituents on this compound can be advantageous in these applications. As electron-withdrawing groups, they can influence the electronic absorption spectra and the kinetics of the isomerization process. The rate of thermal relaxation from the cis to the trans isomer is a critical parameter for the design of photoresponsive materials, and this can be tuned by the electronic nature of the substituents.

Future Research Directions and Emerging Opportunities for 4,4 Dibromoazoxybenzene

Development of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic routes to 4,4'-Dibromoazoxybenzene is a key area of future research. Current methods often rely on classical approaches that may involve harsh reaction conditions or generate significant waste. Future endeavors will likely focus on the adaptation of sustainable methodologies that have shown promise for other azoxybenzenes.

One promising approach involves the use of N,N-diisopropylethylamine (DIPEA) as a catalyst in aqueous media. This method has been successfully employed for the synthesis of various substituted azoxybenzenes from the reductive dimerization of nitrosobenzenes or the one-pot oxidation-reductive dimerization of anilines. The use of water as a solvent and the catalytic nature of the process align with the principles of green chemistry.

Another avenue of exploration is the utilization of visible light-mediated synthesis. Photochemical methods offer a mild and efficient alternative to traditional thermal processes. Continuous flow microreactors, in particular, have demonstrated high selectivity in the synthesis of azoxybenzenes from nitrobenzenes under visible light irradiation, a technique that could be adapted for the synthesis of this compound.

The table below summarizes potential sustainable synthetic routes for this compound based on methodologies developed for analogous compounds.

| Precursor | Reagents/Catalyst | Solvent | Conditions | Potential Advantages |

| 4-Bromonitrosobenzene | DIPEA | Water | Room Temperature | Green solvent, mild conditions, catalytic |

| 4-Bromoaniline (B143363) | Oxone, DIPEA | Acetonitrile/Water | Room Temperature | One-pot synthesis, readily available precursor |

| 4-Bromonitrobenzene | Visible Light | Organic Solvent | Continuous Flow | High selectivity, mild conditions |

Exploration of Advanced Catalytic Systems

The discovery and optimization of advanced catalytic systems are paramount for the selective and efficient synthesis of this compound and for its subsequent functionalization. Research in this area is expected to focus on both homogeneous and heterogeneous catalysis.

Organophosphorus catalysts, particularly those operating in the P(III)/P(V)=O redox manifold, have emerged as powerful tools for reductive C-N cross-coupling reactions. nih.gov These catalysts could be instrumental in developing novel synthetic pathways to unsymmetrical azoxybenzenes starting from this compound or its precursors.

Furthermore, transition metal catalysis offers a broad scope for innovation. Molybdenum, copper, and nickel-based catalysts have shown efficacy in the reductive coupling of nitroarenes with boronic acids to form C-N bonds. nih.gov The application of these systems to the synthesis of this compound from 4-bromonitrobenzene and a suitable bromine-containing coupling partner is a viable research direction.

A particularly intriguing future direction is the catalytic hydrodebromination of this compound. This would allow for the selective removal of one or both bromine atoms, providing access to a wider range of azoxybenzene (B3421426) derivatives. This selective functionalization would significantly enhance the synthetic utility of this compound as a building block.

Deeper Mechanistic Understanding of Complex Reactions

A thorough understanding of the reaction mechanisms governing the formation and transformation of this compound is crucial for optimizing existing synthetic protocols and designing new ones. Future research will likely employ a combination of experimental and computational techniques to elucidate these mechanisms.

Density Functional Theory (DFT) calculations have proven to be a powerful tool for investigating the mechanistic pathways of chemical reactions. researchgate.netmdpi.com Such studies can provide valuable insights into the intermediates and transition states involved in the formation of the azoxy bond in this compound, whether through reductive coupling or oxidative pathways. DFT can also be used to rationalize the role of catalysts and to predict the influence of substituents on reaction rates and selectivity. researchgate.net

For instance, computational studies can unravel the intricacies of the 4,4'-bipyridine-catalyzed reduction of nitroaromatics by diboron (B99234) compounds, a process that proceeds through arylnitrene intermediates. researchgate.netsemanticscholar.org Applying these computational models to the 4-bromonitrobenzene system could provide a detailed mechanistic picture and guide the development of more efficient catalytic systems for the synthesis of this compound.

Expansion of Applications in Emerging Technologies

The unique molecular structure of this compound, featuring a central azoxy bridge and two bromine atoms, makes it a promising candidate for a variety of emerging technologies.

A significant area of opportunity lies in the field of liquid crystals . The bromine atoms in this compound can participate in halogen bonding, a strong and directional non-covalent interaction. nih.govrsc.orgwhiterose.ac.uk This property can be exploited to construct novel supramolecular liquid crystals with photoresponsive behavior. nih.govrsc.org By co-crystallizing this compound with suitable halogen bond acceptors, it may be possible to create materials that undergo light-induced phase transitions, making them suitable for applications in optical switching and data storage. nih.gov

The field of organic electronics also presents potential applications. The electronic properties of the azoxybenzene core can be tuned by the presence of the bromine substituents. This could lead to the development of new organic semiconductors or components for optoelectronic devices. Further research into the photophysical and electrochemical properties of this compound and its derivatives is warranted to explore these possibilities.

Computational Design and Materials Prediction

Computational chemistry is set to play an increasingly important role in accelerating the discovery and development of new materials based on this compound. By using computational models, researchers can predict the properties of this molecule and its derivatives before embarking on extensive experimental work.

Quantum chemical calculations can be used to predict a range of properties, including electronic structure, absorption spectra, and dipole moments. This information is crucial for designing molecules with specific optical and electronic characteristics for applications in liquid crystals and organic electronics. For example, computational screening could identify suitable co-formers for creating halogen-bonded liquid crystals with desired phase transition temperatures and photoresponsive behavior.

Furthermore, molecular dynamics simulations can provide insights into the bulk properties of materials containing this compound, such as their self-assembly behavior and morphology in the solid state or in liquid crystalline phases. This predictive capability will be invaluable in guiding the rational design of new functional materials with tailored properties.

The table below outlines key properties of this compound that can be predicted using computational methods and their relevance to potential applications.

| Property to Predict | Computational Method | Relevance to Application |

| Electronic Structure (HOMO/LUMO levels) | Density Functional Theory (DFT) | Organic electronics, charge transport properties |

| UV-Vis Absorption Spectrum | Time-Dependent DFT (TD-DFT) | Photoresponsive materials, optical properties |

| Dipole Moment and Polarizability | DFT | Liquid crystal properties, non-linear optics |

| Halogen Bonding Potential | Molecular Electrostatic Potential (MEP) | Design of supramolecular liquid crystals |

| Crystal Packing and Morphology | Molecular Dynamics (MD) | Solid-state properties, material processing |

Q & A

Q. What are the standard synthetic routes for 4,4'-Dibromoazoxybenzene, and what analytical techniques are used to confirm its structure?

- Methodological Answer : A common synthetic approach involves bromination of azoxybenzene derivatives under controlled conditions. For example, analogous brominated compounds like 4,4'-Dibromohydrobenzoin are synthesized via halogenation reactions, followed by reflux and crystallization steps . Characterization typically includes:

- Melting Point (m.p.) Analysis : Compare observed values (e.g., 137–138°C for 4,4'-Dibromohydrobenzoin) with literature data to assess purity .

- Nuclear Magnetic Resonance (NMR) : Analyze AA'BB' patterns in aromatic regions (e.g., δ 7.29 ppm in DMSO-d₆) and coupling constants to confirm substitution patterns .

- Elemental Analysis : Verify stoichiometry (e.g., %C, %H, %Br) against calculated values to ensure compositional accuracy .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use fume hoods or closed systems to minimize inhalation exposure. Install emergency showers and eyewash stations .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use respirators if airborne particulates are generated .

- Waste Disposal : Follow institutional guidelines for halogenated organic waste. Neutralize reactive byproducts before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound across different studies?

- Methodological Answer : Discrepancies may arise from:

- Purity Issues : Recrystallize the compound using mixed solvents (e.g., water-ethanol) and verify purity via HPLC or GC (>95% purity threshold) .

- Solvent Effects : Compare NMR data in different deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to identify solvent-induced shifts .

- Instrument Calibration : Standardize instruments using reference compounds (e.g., adamantane for NMR) to ensure data reproducibility .

Q. What methodological considerations are critical when optimizing the synthesis of this compound to improve yield and purity?

- Methodological Answer :

- Reaction Time and Temperature : Prolonged reflux (e.g., 18 hours in DMSO at 80°C) may enhance conversion but risks side reactions; monitor via TLC .

- Catalyst Selection : Evaluate Lewis acids (e.g., FeBr₃) or phase-transfer catalysts to accelerate bromination .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional crystallization to isolate high-purity product .

Q. In what research applications is this compound currently being investigated, particularly in materials science?

- Methodological Answer :

- Polymer Synthesis : As a monomer for high-performance polyimides, this compound can enhance thermal stability. Synthesize polymers via polycondensation with dianhydrides (e.g., BPDA) under inert atmospheres .

- Liquid Crystals : Study mesophase behavior using differential scanning calorimetry (DSC) and polarized optical microscopy (POM) to evaluate its role in nematic phases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.